molecular formula C15H15NO3 B1421502 2-(2,6-Dimethoxybenzoyl)-3-methylpyridine CAS No. 1187166-13-7

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine

Cat. No. B1421502
M. Wt: 257.28 g/mol
InChI Key: JBWUQBBFCSGCEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . Another method involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds like 2,6-Dimethoxybenzoyl Chloride has a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .


Chemical Reactions Analysis

The preparation of similar compounds involves protection of the carboxyl groups of L- (+)- or D (-)-tartaric acid by esterification, acylation of one of the two hydroxyl groups by 2,6-dimethoxybenzoyl chloride, and removal of the ester protection from the carboxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2,6-Dimethoxybenzoyl Chloride include a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • The compound has been investigated for its role in the formation of organic acid-base salts through self-assembly processes, leading to the characterization of structures via spectroscopic techniques and single crystal X-ray diffraction. This research provides insights into supramolecular architectures and the role of noncovalent interactions in crystal packing (Thanigaimani et al., 2015).

Synthesis and Characterization of Novel Compounds

  • Studies have explored the synthesis of aromatic diamine monomers containing the pyridine unit, leading to the development of new polyimides with potential applications in materials science. This research emphasizes the importance of understanding the structural, physical, and thermal behaviors of these materials (Zhang et al., 2005).

Coordination Polymers and Complexes

  • The compound's derivatives have been used to synthesize coordination polymers and complexes, revealing solvent-dependent assembly processes. Such studies are critical for designing materials with specific structural and functional properties (Pedireddi & Varughese, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Dimethoxybenzoyl Chloride, indicates that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-5-9-16-14(10)15(17)13-11(18-2)7-4-8-12(13)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUQBBFCSGCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217598
Record name (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine

CAS RN

1187166-13-7
Record name (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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